N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a fascinating compound that has attracted attention due to its intricate structure and diverse potential applications. With a unique combination of naphthalene, pyridazinone, and sulfonamide groups, this compound stands out in the realm of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. Key steps include:
Formation of the Pyridazinone Core: : This is often achieved via the reaction of hydrazine derivatives with suitable diketones under controlled temperatures.
Introduction of the Phenyl Group: : Phenyl groups are introduced through coupling reactions, often utilizing palladium-catalyzed cross-coupling mechanisms.
Attachment of the Naphthalene Moiety: : This involves the reaction of naphthalene sulfonyl chlorides with ethylated pyridazinone intermediates, typically under basic conditions.
Industrial Production Methods: Industrial-scale production leverages optimized conditions:
Use of Continuous Flow Reactors: : Enhances control over reaction conditions, improving yield and purity.
Catalysis: : Utilizing highly efficient catalysts to accelerate reactions, reducing energy consumption and production time.
Purification Techniques: : Advanced chromatographic methods ensure high purity of the final product, essential for subsequent applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: : Reductive conditions, employing agents such as sodium borohydride, can reduce the pyridazinone ring.
Substitution: : N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can participate in electrophilic or nucleophilic substitution reactions, modifying the phenyl or naphthalene groups.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium catalysts for coupling reactions.
Oxidation: : Generates various oxidized derivatives, often altering the functional groups on the pyridazinone ring.
Reduction: : Leads to reduced pyridazinone or deoxygenated products.
Substitution: : Produces derivatives with substituted phenyl or naphthalene groups, potentially altering the compound's reactivity and application.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: : Used as a building block in the synthesis of more intricate organic compounds.
Catalysis: : Some derivatives function as catalysts in specific organic reactions.
Pharmacological Research: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: : Utilized in the study of enzyme functions and signaling pathways.
Material Science: : Components in the synthesis of advanced materials with unique optical or electronic properties.
Agriculture: : Potential use in the development of agrochemicals for crop protection.
Mechanism of Action
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide exerts its effects through several mechanisms:
Molecular Targets: : It may target specific enzymes or receptors, altering their activity.
Pathways Involved: : Interferes with biochemical pathways, such as those involved in cell signaling or inflammation.
Comparison with Similar Compounds
Similar Compounds:
Sulfonamide Derivatives: : Share the sulfonamide group but vary in other structural components.
Pyridazinone Compounds: : Similar core structure but different substituents, affecting their properties and applications.
Feeling deep in the scientific weeds yet? Let me know how else I can help.
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-22-13-12-21(18-7-2-1-3-8-18)24-25(22)15-14-23-29(27,28)20-11-10-17-6-4-5-9-19(17)16-20/h1-13,16,23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLNDZBVRNZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.